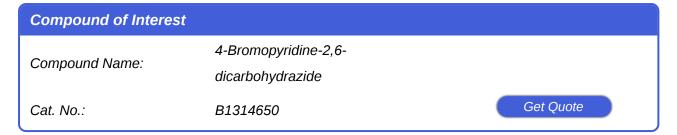


Molecular weight of 4-Bromopyridine-2,6-dicarbohydrazide

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An In-depth Technical Guide to 4-Bromopyridine-2,6-dicarbohydrazide

This technical guide provides a comprehensive overview of **4-Bromopyridine-2,6-dicarbohydrazide**, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines a potential synthetic route with experimental protocols, and includes a visual representation of the synthetic workflow.

Physicochemical Properties

4-Bromopyridine-2,6-dicarbohydrazide is a derivative of pyridine, a heterocyclic aromatic organic compound. The introduction of a bromine atom and two carbohydrazide functional groups to the pyridine ring at specific positions imparts distinct chemical properties that are of interest in various research and development applications, particularly in the fields of medicinal chemistry and materials science. The carbohydrazide moieties, in particular, are known to be excellent coordinating agents for metal ions and can participate in hydrogen bonding, influencing the compound's supramolecular chemistry and biological activity.

A summary of the key quantitative data for **4-Bromopyridine-2,6-dicarbohydrazide** is presented in the table below. The molecular formula is C7H8BrN5O2, and its molecular weight is approximately 274.08 g/mol .



Property	Value
Molecular Formula	C7H8BrN5O2
Molecular Weight	274.08 g/mol
IUPAC Name	4-bromo-N',N' 6 -dihydrazinylpyridine-2,6- dicarboxamide
Canonical SMILES	C1=C(C(=NC(=C1Br)C(=O)NN)C(=O)NN)
InChI Key	(Calculated)

Synthesis and Experimental Protocols

The synthesis of **4-Bromopyridine-2,6-dicarbohydrazide** can be conceptualized as a multistep process starting from more readily available precursors. A plausible synthetic route involves the initial synthesis of a key intermediate, 4-Bromopyridine-2,6-dicarboxylic acid, followed by its conversion to the corresponding diester, and finally, reaction with hydrazine to yield the desired dicarbohydrazide.

Step 1: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid

The synthesis of the intermediate, 4-Bromopyridine-2,6-dicarboxylic acid, can be achieved from its corresponding dimethyl ester, Dimethyl 4-bromopyridine-2,6-dicarboxylate. This involves the hydrolysis of the ester groups.

Experimental Protocol:

- Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) in methanol.
- Add a solution of potassium hydroxide (2.1 equivalents) in methanol to the mixture.
- Heat the reaction mixture at 65°C for 2 hours.[1]
- After cooling to room temperature, evaporate the solvent to obtain the potassium salt of 4bromopyridine-2,6-dicarboxylic acid.



- Dissolve the salt in water and acidify with concentrated hydrochloric acid to a pH of 1.
- The resulting white precipitate of 4-bromopyridine-2,6-dicarboxylic acid is then filtered, washed with water, and dried under vacuum.[1]

Step 2: Esterification of 4-Bromopyridine-2,6-dicarboxylic acid

To facilitate the subsequent reaction with hydrazine, the dicarboxylic acid is typically converted to a more reactive diester, for instance, the dimethyl or diethyl ester.

Experimental Protocol (General):

- Suspend 4-Bromopyridine-2,6-dicarboxylic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol).
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
- Extract the ester with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude diester, which can be further purified by chromatography if necessary.

Step 3: Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide

The final step is the conversion of the diester to the dicarbohydrazide by reaction with hydrazine hydrate.

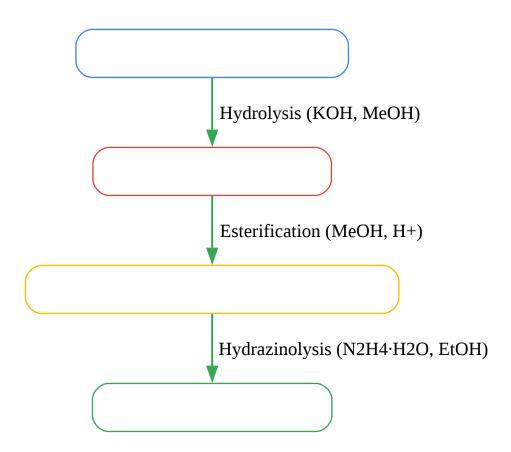
Experimental Protocol (General):



- Dissolve the Dimethyl or Diethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) in a suitable solvent such as ethanol.
- Add an excess of hydrazine hydrate (typically 5-10 equivalents).
- Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the resulting precipitate of 4-Bromopyridine-2,6-dicarbohydrazide is collected by filtration.
- The product can be washed with a cold solvent (e.g., ethanol) and dried to afford the pure dicarbohydrazide.

Synthetic Workflow

The logical progression of the synthesis of **4-Bromopyridine-2,6-dicarbohydrazide** from its precursors is illustrated in the following diagram.





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Caption: Synthetic pathway for **4-Bromopyridine-2,6-dicarbohydrazide**.

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References

- 1. rsc.org [rsc.org]
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